molecular formula C10H11N3OS B7813668 N-(7-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide

N-(7-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B7813668
M. Wt: 221.28 g/mol
InChI Key: PDQQTSKZBLIQRT-UHFFFAOYSA-N
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Description

N-(7-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family, which consists of a fused benzene and thiazole ring. This compound is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Diazo-Coupling Reaction: This method involves the reaction of 7-amino-6-methyl-1,3-benzothiazole with diazonium salts under acidic conditions.

  • Knoevenagel Condensation: This involves the condensation of 7-amino-6-methyl-1,3-benzothiazole with aldehydes or ketones in the presence of a base.

  • Biginelli Reaction: This multicomponent reaction involves the use of 7-amino-6-methyl-1,3-benzothiazole, aldehydes, β-keto esters, and ammonium acetate.

  • Microwave Irradiation: This method uses microwave energy to accelerate the reaction between 7-amino-6-methyl-1,3-benzothiazole and acetic anhydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale diazo-coupling reactions or Knoevenagel condensation reactions, optimized for high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: this compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the benzothiazole ring.

  • Reduction Products: Amine derivatives of the benzothiazole ring.

  • Substitution Products: Halogenated or aminated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(7-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide has found applications in several scientific research areas:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-tubercular and anti-cancer agents.

  • Material Science: The compound is used in the synthesis of advanced materials, including polymers and dyes.

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of new chemical reactions and methodologies.

Mechanism of Action

N-(7-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide is structurally similar to other benzothiazole derivatives, such as N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide and 5-nitro-1,2-benzothiazol-3-amine. its unique methyl group at the 6-position and amino group at the 7-position confer distinct chemical and biological properties, making it suitable for specific applications.

Comparison with Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • 5-nitro-1,2-benzothiazol-3-amine

  • N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)methyl]acetamide

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Properties

IUPAC Name

N-(7-amino-6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-3-4-7-9(8(5)11)15-10(13-7)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQQTSKZBLIQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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